molecular formula C7H2ClLiN2O3 B6209692 lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 2703781-53-5

lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B6209692
CAS No.: 2703781-53-5
M. Wt: 204.5
InChI Key:
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Description

Lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines lithium, a well-known element in battery technology and psychiatric medication, with a complex organic framework that includes a pyridine ring fused with an oxazole ring, and a carboxylate group. The presence of chlorine adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves multi-step organic synthesis starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor such as an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Chlorination: Introduction of the chlorine atom can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Lithiation: The final step involves the lithiation of the compound, which can be done using lithium hydroxide or lithium carbonate in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the carboxylate group to form alcohol derivatives.

    Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of alcohol derivatives from the carboxylate group.

    Substitution: Formation of amine or thiol derivatives by replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its potential as a ligand for metal ions also makes it useful in the study of metalloenzymes and metalloproteins.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the lithium ion can also influence the compound’s interaction with biological systems, affecting ion channels and neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate: Similar structure but without the lithium ion.

    Lithium 5-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate: Similar structure with a thiazole ring instead of an oxazole ring.

    Lithium 5-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is unique due to the combination of lithium and the oxazole-pyridine framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2703781-53-5

Molecular Formula

C7H2ClLiN2O3

Molecular Weight

204.5

Purity

95

Origin of Product

United States

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